molecular formula C14H14N2 B13833525 (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine CAS No. 400058-82-4

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine

Cat. No.: B13833525
CAS No.: 400058-82-4
M. Wt: 210.27 g/mol
InChI Key: HCACSFJRAPZFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a 3-ethylphenyl and a 3-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine typically involves the condensation of 3-ethylbenzaldehyde with 3-aminopyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product is the corresponding nitrile.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in coordination chemistry.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-Methylphenyl)-1-(3-pyridinyl)methanimine
  • (Z)-N-(3-Propylphenyl)-1-(3-pyridinyl)methanimine
  • (Z)-N-(3-Isopropylphenyl)-1-(3-pyridinyl)methanimine

Uniqueness

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine is unique due to the presence of the 3-ethyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

400058-82-4

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(3-ethylphenyl)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C14H14N2/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13/h3-11H,2H2,1H3

InChI Key

HCACSFJRAPZFCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.